Disilanylium

Description

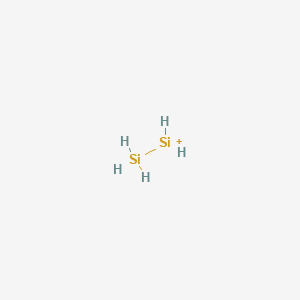

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

H5Si2+ |

|---|---|

Molecular Weight |

61.21 g/mol |

IUPAC Name |

silylsilanylium |

InChI |

InChI=1S/H5Si2/c1-2/h1H2,2H3/q+1 |

InChI Key |

SRFVEGGEOXIWDU-UHFFFAOYSA-N |

SMILES |

[SiH3][SiH2+] |

Canonical SMILES |

[SiH3][SiH2+] |

Origin of Product |

United States |

Theoretical and Computational Investigations of Disilanylium

Electronic Structure and Bonding Analyses

The arrangement of electrons and the nature of the chemical bonds in disilanylium have been a primary focus of computational chemistry.

Quantum chemical methods are fundamental to understanding the properties of molecules like this compound. wikipedia.org These methods can be broadly categorized into ab initio and Density Functional Theory (DFT) approaches. wikipedia.orgnih.gov

Ab initio methods solve the electronic Schrödinger equation from first principles, without empirical parameters. wikipedia.org Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), Configuration Interaction (CI), and Coupled Cluster (CC) fall under this category. wikipedia.orgnih.gov For systems like this compound, post-Hartree-Fock methods are often necessary to accurately capture electron correlation effects, which are crucial for describing the molecule's stability and structure. researchgate.net High-level ab initio calculations are capable of providing benchmark accuracy for various chemical properties, including thermochemistry and molecular structures. nih.gov

Density Functional Theory (DFT) has become a popular and powerful tool for computational studies due to its balance of accuracy and computational cost. mpg.denih.gov DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction. nih.gov Various functionals, such as B3LYP, have been used to investigate silicon-containing species, providing reliable predictions of geometries and energies. nih.govresearchgate.net DFT calculations have been instrumental in studying reaction mechanisms and the stability of various isomers of silicon hydrides. researchgate.net

A comparative table of common quantum chemical methods is presented below.

| Method | Acronym | General Approach | Scaling with System Size (N) |

| Hartree-Fock | HF | Mean-field approximation, neglects electron correlation. | N³-N⁴ |

| Møller-Plesset Perturbation Theory | MPn | Adds electron correlation to HF as a perturbation. | N⁵ (MP2) |

| Coupled Cluster | CC | Includes electron correlation through an exponential cluster operator. | N⁶ (CCSD), N⁷ (CCSD(T)) |

| Density Functional Theory | DFT | Energy is a functional of the electron density. | N³-N⁴ |

Table 1: Overview of common quantum chemical methodologies. Scaling indicates how computational cost grows with the number of basis functions (N). Source: wikipedia.orgnih.gov

Natural Bond Orbital (NBO) analysis is a technique used to translate the complex results of a quantum chemical calculation into the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. uni-muenchen.dewikipedia.org It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified using second-order perturbation theory to estimate the stabilization energy of these interactions. uni-muenchen.dewisc.edu

For a molecule like this compound, NBO analysis helps to elucidate the nature of the Si-Si and Si-H bonds. It can reveal hyperconjugative interactions that contribute to the cation's stability. researchgate.net The analysis provides a detailed picture of the charge distribution, showing how the positive charge is shared across the molecule. researchgate.net The transformation from atomic orbitals to NBOs provides a localized, intuitive picture of the bonding. wikipedia.org

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. wiley-vch.deamercrystalassn.org This partitioning allows for the calculation of atomic properties and the characterization of chemical bonds based on the topology of the electron density, ρ(r). amercrystalassn.org

Key to the QTAIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. researchgate.net The properties of the electron density at these BCPs, such as its value (ρ(r_BCP)) and its Laplacian (∇²ρ(r_BCP)), reveal the nature of the interaction. muni.cz A positive Laplacian is indicative of a closed-shell interaction (ionic or van der Waals), while a negative Laplacian suggests a shared interaction (covalent). muni.cz The delocalization index, δ(A,B), calculated within the QTAIM framework, quantifies the number of electrons shared between two atoms, serving as a measure of bond order. muni.cz

The Noncovalent Interaction (NCI) index is a computational tool used to visualize and characterize weak, noncovalent interactions in real space. jussieu.frwikipedia.org It is based on the electron density (ρ) and its reduced density gradient (s). wikipedia.org Regions of noncovalent interaction are identified by peaks in the reduced density gradient at low electron densities. jussieu.fr

By plotting the NCI index, it is possible to identify various types of interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. wikipedia.org The strength and nature of these interactions can be distinguished by mapping the sign of the second eigenvalue of the electron density Hessian onto the NCI isosurfaces. jussieu.fr While primarily used for intermolecular interactions, the principles of NCI analysis can also provide insights into intramolecular interactions that may influence the conformation and stability of ions like this compound. nih.gov

Conformational Analysis and Geometrical Preferences

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. chemistrysteps.com For this compound (Si₂H₅⁺), computational studies have investigated its preferred geometry. Theoretical analyses have explored the structures of various silicon hydrides, including cations like Si₂H₅⁺. acs.orgresearchgate.net

The parent this compound cation is known to adopt a bridged structure, where one hydrogen atom is shared between the two silicon atoms, forming a three-center, two-electron bond. This is in contrast to its carbon analogue, the ethyl cation (C₂H₅⁺), which also has a bridged ground state structure but with a lower bridging barrier. The preference for specific conformations is driven by the minimization of steric strain and the optimization of electronic interactions. solubilityofthings.comstudypug.com The geometry of substituted this compound ions can be influenced by the steric bulk and electronic effects of the substituents. solubilityofthings.com

Thermochemical Studies: Enthalpy of Formation and Stability Profiles

Thermochemical properties, such as the enthalpy of formation (ΔfH°), are crucial for understanding the stability of a chemical species. libretexts.org The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. libretexts.orgsavemyexams.com

For the this compound cation, specifically the 1-disilanylium-1-yl isomer ([SiH₃SiH]⁺), the Active Thermochemical Tables (ATcT) provide a well-established value for its standard enthalpy of formation. anl.gov This value is derived from a complex thermochemical network that incorporates both experimental and high-level theoretical data. anl.gov

Below is a table summarizing key thermochemical data for this compound and related species.

| Species | Formula | State | ΔfH°₂₉₈.₁₅ (kJ/mol) | Source |

| Disilane (B73854) | Si₂H₆ | g | 80.3 ± 0.5 | ATcT |

| 1-Disilanylium-1-yl | [SiH₃SiH]⁺ | g | 967.3 ± 1.1 | anl.gov |

| Silicon (element) | Si | cr | 0 (by definition) | libretexts.org |

| Hydrogen (element) | H₂ | g | 0 (by definition) | libretexts.org |

Table 2: Standard Enthalpies of Formation at 298.15 K. The value for Disilane is from the general ATcT database, while the value for 1-Disilanylium-1-yl is specifically cited. anl.govanl.gov

These thermochemical values are essential for calculating the energetics of reactions involving this compound, such as its formation from disilane via protonation or hydride abstraction, and for assessing its stability relative to other isomers and silicon-containing cations.

Mechanistic Insights via Computational Reaction Pathways

Theoretical and computational chemistry have become indispensable tools for elucidating complex chemical transformations and reaction mechanisms that may be difficult to study through experimental means alone. nih.gov By modeling reaction profiles, researchers can gain detailed insights into the energetics and structures of reactants, transition states, and products. acs.orgdokumen.pub In the study of reactive species like this compound, computational methods, particularly Density Functional Theory (DFT), are crucial for understanding their formation and reactivity. researchgate.neted.ac.uk

A significant computational investigation focused on the reaction of an unsymmetrical sp²-sp³ hybridized disilene with elemental tellurium, which leads to the formation of a zwitterionic this compound compound. rsc.orgresearchgate.net This study provides a clear example of how computational analysis can map out a reaction pathway and offer mechanistic clarity.

The calculations were performed using Density Functional Theory (DFT) with the Turbomole 7.5 program. rsc.org The PBE functional, augmented with D3 dispersion corrections, and the def2-TZVP basis set were employed. rsc.org To simulate realistic experimental conditions, solvent effects were incorporated using the COSMO model for toluene. rsc.org The reported energy values are Gibbs free energies (ΔG) at 298.15 K, which include zero-point energy corrections as well as internal energy and entropic contributions derived from frequency calculations. rsc.org These calculations confirmed all stationary points as either local minima (reactants, products) or first-order saddle points (transition states). rsc.org

The reaction starts with the disilene and a Te₃ cluster (as a model for elemental tellurium) as the reactants, set at a relative energy of 0.0 kcal/mol. The system proceeds through a transition state (TS) with a relatively low activation barrier. The final product, the zwitterionic this compound, is found to be significantly lower in energy, confirming the thermodynamic favorability of its formation. rsc.org

The table below summarizes the key energetic findings from the DFT calculations for the formation of the zwitterionic this compound.

| Species | Description | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|

| Reactants | Unsymmetrical Disilene + Te₃ | 0.0 |

| Transition State (TS) | The highest energy point on the reaction coordinate | +10.5 |

| Product | Zwitterionic this compound | -28.9 |

Data sourced from DFT calculations reported in the supplementary information of Bisai et al., 2023. rsc.orgresearchgate.net

These computational results provide strong evidence for a plausible reaction mechanism. The low activation energy of +10.5 kcal/mol suggests that the reaction should proceed readily at ambient temperatures, which aligns with experimental observations. rsc.org The substantial negative Gibbs free energy of formation for the product (-28.9 kcal/mol) indicates a strong thermodynamic driving force for the creation of the zwitterionic this compound species. rsc.org This detailed computational analysis offers a step-by-step molecular view of the reaction, highlighting the power of theoretical methods to rationalize and predict the chemical behavior of complex silicon compounds.

Synthetic Methodologies for Disilanylium and Its Derivatives

Strategies for Generating Cationic Disilicon Species

The generation of cationic disilicon species, including disilanylium ions, can be achieved through several strategic approaches. One effective method is the oxidative Si-Si bond dissociation of a disilane (B73854). For instance, organosilicon cations stabilized by intramolecular coordination can be generated and accumulated through low-temperature electrolysis of the corresponding disilane. researchgate.net The formation of such cations has been confirmed by techniques like cold-spray ionization mass spectroscopy (CSI-MS). researchgate.net The oxidation potentials of disilanes, which are crucial for this process, can be determined using rotating disk electrode voltammetry. researchgate.net

Another approach involves the gas-phase production of hydroxylated silicon oxide cluster cations (SiₓOᵧH₂⁺). acs.org While not strictly this compound, these studies provide insights into the generation of positively charged multi-silicon species. acs.org Furthermore, the trapping of silicon(I) radicals with N-heterocyclic carbenes (NHCs) has led to the formation of cationic cAAC-silicon(I) radicals, demonstrating another route to cationic silicon species. researchgate.net

Formation of Zwitterionic this compound from Unsymmetrical Disilenes

A significant route to this compound derivatives involves the formation of zwitterionic structures from unsymmetrical disilenes. researchgate.netrsc.org This method has led to the synthesis of unique compounds where a positive charge is located on a silicon atom within the disilicon backbone, and a negative charge resides on a different atom, creating a zwitterion. rsc.orgiisertvm.ac.in

The synthesis of the necessary unsymmetrical disilene precursors is often accomplished through the reactivity of silylenes, which are divalent silicon compounds. A key precursor is the amidinato hypersilylsilylene, PhC(NtBu)₂SiSi(SiMe₃)₃, which can be prepared in high yield from the corresponding dichlorosilane. acs.orgresearchgate.net The reaction of this hypersilylsilylene with compounds like aliphatic chlorophosphines or Me₃SiCH₂Cl leads to the formation of novel unsymmetrical disilenes where the two silicon atoms of the Si=Si double bond have different coordination numbers and substituents. researchgate.netrsc.orgresearchgate.net These disilenes feature one three-coordinated and one four-coordinated silicon atom. researchgate.net

The generation of a zwitterionic this compound from an unsymmetrical disilene is exemplified by the reaction of the disilene with chalcogens. rsc.orgiisertvm.ac.in While sulfur and selenium react to form species with Si=S and Si=Se double bonds, tellurium reacts differently. iisertvm.ac.in Instead of forming a silicon-tellurium double bond, tellurium abstracts a silyl (B83357) group, leading to the formation of a unique zwitterionic compound, a this compound telluride. rsc.orgiisertvm.ac.in In this species, the central silicon atom bears a positive charge, while the tellurium atom carries the negative charge, leaving the Si-Si bond intact. iisertvm.ac.in The reluctance of the larger tellurium atom to form a three-membered ring is a key factor in this distinct reactivity. iisertvm.ac.in Computational studies, such as Density Functional Theory (DFT), have been employed to understand the bonding and the mechanism of these transformations. rsc.org The Wiberg bond indices (WBI) calculated from these studies can confirm the nature of the bonds, such as the Si-Te and Si-Si bonds in the zwitterionic product. rsc.org

Approaches via Reductive Activation Pathways (e.g., Chlorosilanes)

Reductive activation of chlorosilanes provides a versatile pathway for the synthesis of disilanes, which are precursors to this compound species. nih.govchemrxiv.org Electrochemical reduction of chlorosilanes on a carbon cathode can generate silyl radicals, which can then couple to form disilanes. nih.gov This electroreductive strategy offers a general and mild approach for Si-Si bond formation. chemrxiv.orgnih.gov The process can be designed for both homocoupling and heterocoupling of chlorosilanes, allowing for the synthesis of a diverse range of disilanes. nih.gov Control experiments have shown that the electric current is essential for this transformation, as no product is formed in its absence or with chemical reductants like magnesium powder alone. nih.gov This method is seen as a milder alternative to the traditional Wurtz coupling, which uses stoichiometric sodium. nih.gov

Stabilization Strategies for Reactive this compound Intermediates

The high reactivity of this compound intermediates necessitates effective stabilization strategies for their isolation and characterization. A primary strategy is the use of sterically demanding, bulky substituents. acs.orgrsc.org The tris(trimethylsilyl)silyl group, also known as the hypersilyl group, is a prominent example used to kinetically protect reactive silicon centers. acs.orgresearchgate.net

Another key strategy is the use of donor ligands to stabilize the cationic silicon center. N-heterocyclic carbenes (NHCs) have been shown to form donor-acceptor complexes with disilenes, inducing strong polarization and stabilizing the system. researchgate.net The coordination of the NHC to one of the silicon atoms of the double bond shifts the electron density, resulting in a pyramidalized, tricoordinate silicon atom. researchgate.net Similarly, intramolecular coordination with pyridyl groups can stabilize organosilicon cations. researchgate.net The stabilization of related reactive species, such as silylenes, through the use of bulky amide ligands has also been demonstrated, leading to the isolation of the first two-coordinate acyclic diaminosilylene. rsc.org These strategies are crucial for taming the reactivity of low-valent and cationic silicon species, allowing for their study and synthetic application. rsc.org

Reactivity and Reaction Mechanisms of Disilanylium Systems

σ-Bond Activation and Functionalization Reactions

Disilanylium precursors and related silylene species demonstrate a capacity for activating strong, typically inert, carbon-hydrogen (C-H) and carbon-carbon (C-C) σ-bonds. nih.govmt.com This reactivity is a significant area of research as it offers pathways to functionalize simple hydrocarbons and other organic molecules. mt.comrsc.org The mechanisms for these activations can include oxidative addition and σ-bond metathesis. mt.comrutgers.edu

For instance, research has shown that low-valent main group compounds, analogous in reactivity to some silicon systems, can activate the C-C σ-bonds of strained molecules like alkylidene cyclopropanes. nih.govchemrxiv.org These reactions proceed via the formal addition of the C-C bond to the main group element. nih.govchemrxiv.org Mechanistic studies suggest these are not always concerted oxidative additions but can occur through stepwise processes involving substrate binding followed by alkyl migration steps that cleave the σ-bond. nih.gov While not specifically involving this compound, this illustrates the fundamental capability of low-valent main group elements to facilitate such transformations.

In a more direct context, the reaction of an amidinatosilylene with azobenzene (B91143) results in the activation of a C-H bond on the phenyl group of azobenzene, leading to hydrogen atom migration. acs.org Similarly, using PhC(NtBu)₂SiCl can lead to polycyclic products through the activation of two C-H bonds. acs.org These examples highlight the potential of related silicon(II) species to engage in C-H activation, a reactive pathway highly relevant to the potential chemistry of this compound cations.

Transformations Involving Chalcogen Elements (S, Se, Te)

This compound precursors, particularly unsymmetrical disilenes, exhibit distinct reactivity towards heavier chalcogen elements (Sulfur, Selenium, and Tellurium). researchgate.netiisertvm.ac.in These reactions provide access to novel silicon-chalcogen bonded species, including those with double bonds (silanechalcogenones) and unique zwitterionic structures. researchgate.netresearchgate.netacs.orgacs.orgresearchgate.net The incorporation of heavy chalcogens can enhance the reactivity of the resulting compounds. mdpi.com

Formation of Si=E Double Bonds (Silanechalcogenones)

A prominent reaction of unsymmetrical sp²-sp³ disilenes is their transformation into silanechalcogenones (compounds containing a Si=E double bond, where E = S or Se). acs.orgresearchgate.net When an unsymmetrical disilene, such as 2 , is treated with elemental sulfur or selenium, it readily forms compounds 4 and 5 , respectively, which feature Si=S and Si=Se double bonds. acs.orgresearchgate.netiisertvm.ac.in

The synthesis of stable silanechalcogenones is a significant achievement in silicon chemistry, as these "heavy ketones" were long considered highly reactive and difficult to isolate. researchgate.net The reaction of stable silylenes with elemental chalcogens is a common route to these compounds. acs.orgacs.orgresearchgate.net For example, the reaction of the amidinato-stabilized silylene [LSiN(SiMe₃)₂] (where L = PhC(NtBu)₂) with stoichiometric amounts of S, Se, and Te yields the corresponding stable silanechalcogenones. researchgate.net The properties of these Si=E bonds, such as bond length and spectroscopic characteristics, change systematically as one descends the chalcogen group. acs.org

| Precursor | Reagent | Product | Si=E Bond Type | Reference |

| [PhC(NtBu)₂]Si(CH₂SiMe₃)=Si(SiMe₃)₂ (2 ) | Sulfur (S₈) | [PhC(NtBu)₂]Si(=S)CH₂SiMe₃ (4 ) | Si=S | acs.orgresearchgate.net |

| [PhC(NtBu)₂]Si(CH₂SiMe₃)=Si(SiMe₃)₂ (2 ) | Selenium (Se) | [PhC(NtBu)₂]Si(=Se)CH₂SiMe₃ (5 ) | Si=Se | acs.orgresearchgate.net |

| [LSiN(SiMe₃)₂] | Sulfur (S₈) | [L{N(SiMe₃)₂}Si=S] | Si=S | researchgate.net |

| [LSiN(SiMe₃)₂] | Selenium (Se) | [L{N(SiMe₃)₂}Si=Se] | Si=Se | researchgate.net |

| [LSiN(SiMe₃)₂] | Tellurium (Te) | [L{N(SiMe₃)₂}Si=Te] | Si=Te | researchgate.net |

Generation of Zwitterionic this compound Telluride Species

The reaction of unsymmetrical disilenes with tellurium follows a different course compared to sulfur and selenium. Instead of forming a stable silanetellurone with a Si=Te double bond, the reaction of disilene 2 with tellurium yields a unique zwitterionic this compound telluride, compound 6 . researchgate.netiisertvm.ac.innih.gov

In this remarkable transformation, the Si-Si bond of the disilene precursor remains intact. iisertvm.ac.in The resulting molecule, 6 , features a three-membered ring where the central silicon atom bears a formal positive charge, and the tellurium atom carries a formal negative charge. researchgate.netiisertvm.ac.in This structure can be described as a this compound telluride. iisertvm.ac.in The reluctance of the heavier tellurium atom to form a three-membered silatellurirane ring, likely due to its larger atomic size compared to sulfur and selenium, drives the formation of this unusual zwitterionic species. iisertvm.ac.in This outcome highlights the distinct reactivity patterns that emerge when moving down the chalcogen group. researchgate.net

Cooperative Activation Processes (e.g., B-H Bond Activation)

This compound systems and related reactive silicon species can participate in cooperative bond activation processes, where multiple sites on the molecule work in concert to cleave a substrate bond. researchgate.netncl.res.in A key example is the activation of the boron-hydrogen (B-H) bond in boranes like pinacolborane (HBpin) and catecholborane (HBcat). iisertvm.ac.inresearchgate.net

The zwitterionic this compound telluride 6 demonstrates this reactivity when treated with catecholborane (HBcat). iisertvm.ac.in This reaction results in a cooperative B-H bond activation, yielding an activated product, 7 . researchgate.netiisertvm.ac.in Such cooperative activation involving main group elements is a rare and significant finding. iisertvm.ac.in In other systems, silylenes have been shown to induce cooperative B-H bond activation of HBpin across the silicon and amidinate-C sites of the ligand framework. researchgate.net This type of reactivity, where both the metal/metalloid center and the ligand are actively involved, is a cornerstone of modern catalysis and provides a pathway for complex transformations under mild conditions. rsc.orgnih.govrsc.org

Oxidative Addition Pathways and their Role in Reactivity

Oxidative addition is a fundamental reaction in organometallic and main group chemistry where the coordination number and oxidation state of the central atom increase. wikipedia.org This pathway is crucial for the reactivity of many low-valent species, including this compound precursors. For example, the reaction of a silylene with a C-Cl bond can proceed via oxidative addition. researchgate.netncl.res.in

While the reaction of hypersilylsilylene 1 with Me₃SiCH₂Cl leads to an unsymmetrical disilene via elimination, the analogous reaction with PhC(NtBu)₂SiCl results in the oxidative addition of the C-Cl bond directly at the Si(II) center to form product 3 . acs.orgresearchgate.net This process involves the cleavage of the C-Cl bond and the formation of new Si-C and Si-Cl bonds, with the silicon atom's oxidation state formally increasing from +2 to +4. Oxidative addition is a key initial step in many catalytic cycles and functionalization reactions, enabling the subsequent transformation of substrates. mt.comrutgers.eduwikipedia.org

Cascade Reactions and Multicomponent Coupling

The diverse reactivity of this compound systems and their precursors opens the door to cascade reactions and multicomponent couplings. ncl.res.in These processes allow for the rapid construction of molecular complexity from simple starting materials in a single operation. nih.govsioc-journal.cnsioc-journal.cnorganic-chemistry.org

A hypersilylsilylene has been shown to engage in three-component reactions involving an aldehyde and HBpin. ncl.res.in This demonstrates the potential to couple multiple distinct reagents in one pot. The cobalt/chromium-catalyzed three-component coupling of aryl iodides, allenes, and aldehydes provides a conceptual parallel, where a catalytic cycle involves oxidative addition followed by carbometalation and subsequent reaction with a third component. beilstein-journals.org

The cooperative B-H bond activation by the this compound telluride 6 can be viewed as the first step in a potential cascade sequence. iisertvm.ac.in The resulting activated product could, in principle, react further with other substrates, leading to more complex structures. The ability to combine elemental steps like oxidative addition, cooperative activation, and insertion reactions into a single, seamless process is a hallmark of advanced chemical synthesis.

Ligand Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound systems are profoundly influenced by the nature of the ligands attached to the silicon atoms and by other coordinating species, such as counteranions, present in the reaction medium. These ligands modulate the electronic and steric environment of the cationic silicon center, thereby dictating the reaction rate and controlling the outcome in terms of chemoselectivity, regioselectivity, and stereoselectivity. masterorganicchemistry.comresearchgate.net A careful selection of ligands is therefore a critical tool for fine-tuning the chemical behavior of this compound ions, enabling their application in targeted synthesis and catalysis. rsc.orgacs.org

The influence of ligands can be broadly categorized into two primary types:

Steric Effects: These effects relate to the size and spatial arrangement of the ligands. Bulky ligands can hinder the approach of reactants to the silicon center, influencing the reaction rate. More importantly, steric hindrance can direct the reaction to a specific site on the substrate or favor the formation of one stereoisomer over another, thus controlling regioselectivity and stereoselectivity. pkusz.edu.cnmdpi.com

Electronic Effects on Reactivity

The electronic nature of substituents has a direct and quantifiable impact on the reactivity of silicon centers. This principle is clearly demonstrated in studies of hydride transfer reactions from hydrosilanes to form silylium (B1239981) ions, which serve as an excellent model for understanding reactivity in this compound systems. scispace.com Kinetic studies show that the rate of hydride transfer is highly dependent on the substituents attached to the silicon atom.

Research has demonstrated that replacing hydrogen atoms on a silane (B1218182) with electron-donating alkyl groups drastically increases its reactivity as a hydride donor. For instance, in the reaction with diarylcarbenium ions, trihexylsilane (B1587915) is nearly 8,000 times more reactive than hexylsilane. scispace.com This is because the electron-donating alkyl groups stabilize the forming silylium ion intermediate. In contrast, the reactivity enhancement is much less pronounced with phenyl groups, which have a weaker electron-donating capability compared to alkyl groups. Electron-withdrawing substituents, such as chlorine, decrease the reactivity by destabilizing the cationic transition state. scispace.com

| Hydrosilane | Substituent Type | Relative Reactivity (krel) | Effect on Reactivity |

|---|---|---|---|

| H3SiHex | Reference Alkyl | 1.0 | Baseline |

| H2SiHex2 | Alkyl (Electron-Donating) | 155 | Increased |

| HSiHex3 | Alkyl (Electron-Donating) | 7,890 | Strongly Increased |

| H3SiPh | Reference Aryl | 1.0 | Baseline |

| H2SiPh2 | Aryl (Weakly Electron-Donating) | 17.2 | Moderately Increased |

| HSiPh3 | Aryl (Weakly Electron-Donating) | 119 | Increased |

| HSiCl3 | Chloro (Electron-Withdrawing) | ~0.1 | Decreased |

Steric and Counterion Effects on Selectivity

Beyond simply modulating reaction rates, ligands play a crucial role in directing the selectivity of reactions. The steric bulk of ligands can dictate the regiochemical outcome of a reaction. For example, in the ruthenium-catalyzed hydrosilylation of alkynes, the use of a bulky phosphine (B1218219) ligand like triisopropylphosphine (B1582976) (PiPr3) directs the silyl (B83357) group to migrate to the less sterically hindered β-carbon of the alkyne, resulting in anti-Markovnikov selectivity. pkusz.edu.cn This demonstrates how steric hindrance can override electronic preferences to control product formation.

Furthermore, the choice of counteranion can steer a reaction towards either kinetic or thermodynamic control, a subtle but powerful form of selectivity. rsc.orglibretexts.org In substituent redistribution reactions of silylium ions, the counteranion's ability to form contact ion pairs is critical. The use of weakly coordinating carborane anions, such as those developed by Reed, facilitates the formation of tight ion pairs. rsc.org This association allows the system to reach equilibrium, leading to the thermodynamically most stable product. In contrast, other protocols that generate more "free" silylium ions may favor the kinetically preferred product, which is the one that forms fastest. rsc.orglibretexts.org This control is pivotal, as it can selectively lead to the formation of trialkylsilylium ions (thermodynamic product) over other potential isomers. rsc.org

A specific example in disilane (B73854) chemistry involves the reaction of an amidinate-stabilized silylsilylene, [PhC(NtBu)2SiSi(SiMe3)3], with trimethylsilylmethyl chloride (Me3SiCH2Cl). This reaction proceeds with the elimination of trimethylsilyl (B98337) chloride to afford an unsymmetrical disilene, which can act as a precursor to a zwitterionic this compound species. ncl.res.in The specific substituents on both the starting disilyne and the reactant chloride direct this precise reaction pathway, showcasing the intricate control exerted by the ligand set.

Advanced Spectroscopic Elucidation of Disilanylium Structures and Reactivity

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Multinuclear NMR spectroscopy stands as a powerful tool for the characterization of disilanylium ions in solution. It provides detailed information about the electronic environment surrounding the silicon nuclei and helps in tracking the formation and reaction of these transient species.

29Si NMR Chemical Shifts and Coupling Patterns

The 29Si NMR chemical shift is particularly sensitive to the coordination number and electronic environment of the silicon atom. In this compound ions, the silicon atoms typically exhibit significantly deshielded signals compared to their neutral precursors. This deshielding is indicative of the positive charge localization on the silicon centers. The chemical shifts can vary over a wide range, providing a good determinant of the chemical environment. huji.ac.il For instance, divalent silicon compounds can exhibit a broad range of chemical shifts, from highly shielded (upfield) to strongly deshielded (downfield). pascal-man.com

The coupling between adjacent 29Si nuclei (¹J(Si-Si)) and between 29Si and other nuclei like ¹H and ¹³C provides invaluable structural information. pascal-man.com One-bond Si-H coupling constants are typically in the range of hundreds of Hertz. huji.ac.il Two-bond couplings (²J(Si-X)) are also commonly observed and can be used to improve spectral sensitivity. huji.ac.ilpascal-man.com The magnitude of these coupling constants can be related to the bond angles and the nature of the substituents on the silicon atoms.

| Compound Type | Typical 29Si Chemical Shift Range (ppm) | Typical ¹J(Si-H) (Hz) | Typical ¹J(Si-C) (Hz) |

|---|---|---|---|

| Silanes | -17.0 to +8.4 | 75 - 420 | 37 - 113 |

| Disilanes | Variable, sensitive to substitution | N/A | Variable |

| Silylium-like species | ~75 to ~120 (deshielded) | N/A | Variable |

Elucidation of Reaction Intermediates via In Situ NMR Studies

In situ NMR spectroscopy is a powerful technique for observing reactive intermediates directly in the reaction mixture. rsc.orgnih.gov By monitoring the changes in the NMR spectra over time, it is possible to identify transient species like this compound ions and follow their subsequent reactions. rsc.orgelte.hu This approach allows for the direct observation of the formation and consumption of intermediates, providing crucial mechanistic insights that cannot be obtained from the analysis of isolated products alone. researchgate.netrsc.org For example, in situ NMR has been successfully employed to characterize catalytic intermediates in various chemical transformations. elte.hu

| Parameter | Typical Value Range for this compound Cations | Significance |

|---|---|---|

| Si-Si Bond Length | Longer than a typical Si-Si single bond | Indicates a weakened Si-Si interaction due to bridging or charge delocalization. |

| Si-C Bond Length | Varies with substituent | Reflects the electronic influence of the substituent groups on the silicon center. |

| Bond Angles around Si | Distorted from ideal tetrahedral geometry | Consistent with the presence of a three-center, two-electron bond or significant steric strain. |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.orgmsu.eduwikipedia.org For this compound ions, the absorption bands in the UV-Vis spectrum correspond to the excitation of electrons from lower-energy molecular orbitals to higher-energy ones. shu.ac.uklibretexts.org The position (λmax) and intensity of these absorptions provide information about the electronic structure and the nature of the chromophore. libretexts.orgmsu.edu The electronic transitions in these species are often associated with the delocalized cationic center and can be sensitive to the substituents on the silicon atoms.

Vibrational Spectroscopy (FT-IR, Raman) for Bonding Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. gatewayanalytical.comstellarnet.usuni-siegen.de These techniques are complementary, as the selection rules for IR absorption and Raman scattering are different. gatewayanalytical.comhoriba.commt.com FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations that cause a change in the dipole moment. stellarnet.us Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light and is sensitive to vibrations that cause a change in the polarizability of the molecule. gatewayanalytical.com The vibrational frequencies observed in the FT-IR and Raman spectra of this compound ions can be assigned to specific bond stretching and bending modes, offering insights into bond strengths and molecular structure. uni-siegen.dehoriba.com

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. msu.edusavemyexams.com For this compound ions, mass spectrometry can confirm their formation and provide insights into their stability and fragmentation pathways. wikipedia.org The fragmentation pattern observed in the mass spectrum can reveal the structure of the parent ion and the relative strengths of its bonds. msu.edunih.govnih.gov High-resolution mass spectrometry can provide exact mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov

Compound Names Mentioned:

this compound

Correlation of Experimental Spectroscopic Data with Computational Models

The elucidation of the structure and reactivity of transient species such as the this compound cation (Si₂H₇⁺) presents a significant challenge to experimental chemists. In this context, a synergistic approach that combines advanced spectroscopic techniques with high-level computational modeling has become indispensable. This section details the critical correlation between experimental spectroscopic data and theoretical calculations, which together provide a comprehensive understanding of the this compound cation.

Theoretical Framework for Spectroscopic Prediction

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules and ions. rsc.orgnih.gov For the this compound cation, methods like Density Functional Theory (DFT) are frequently employed to calculate its equilibrium geometry, vibrational frequencies, and nuclear magnetic resonance (NMR) chemical shifts. researcher.liferesearchgate.net

Theoretical studies have consistently predicted that the most stable structure for this compound is a protonated disilane (B73854) featuring a symmetric three-center-two-electron (3c-2e) Si-H-Si bond. researcher.lifecaltech.edu This bridged structure is crucial for interpreting its spectroscopic signature. Computational models, such as those using the B3LYP-D3 functional with an augmented correlation-consistent basis set (aug-cc-pVTZ), have been used to predict the infrared spectrum of Si₂H₇⁺. researcher.life These calculations are vital for assigning the vibrational modes observed in experimental spectra.

Experimental Spectroscopic Observations

Direct experimental characterization of this compound is hampered by its high reactivity. However, it has been successfully generated and studied in the gas phase. Mass spectrometry has been instrumental in confirming the existence of the Si₂H₇⁺ ion, particularly in studies of silane (B1218182) pyrolysis and plasmas. researchgate.netdss.go.th

More detailed structural information has been obtained through vibrational spectroscopy. Specifically, infrared predissociation spectroscopy of mass-selected, argon-tagged Si₂H₇⁺ ions has provided key insights. researchgate.netcaltech.edu In a notable study, the infrared spectra of a series of size-selected SiₙH₄ₙ₋₁⁺ ions, including this compound (n=2), were recorded in the Si-H stretching region. researcher.life These experiments reveal characteristic vibrational frequencies that are indicative of the ion's unique bonding arrangement.

Correlating Theory with Experiment

The true power of this dual approach lies in the direct comparison of experimental data with computationally predicted spectra. The correlation allows for the confident assignment of observed spectral features to specific molecular motions and, by extension, confirms the predicted molecular structure.

For this compound, computational results have been essential in interpreting the complex infrared spectra. researcher.life The calculations predict the frequencies and intensities of various Si-H stretching modes, including the crucial vibrations associated with the bridging hydrogen atom in the Si-H-Si moiety. These predicted values serve as a guide for assigning the bands observed in the experimental spectrum.

The table below presents a comparison of experimentally measured and computationally predicted vibrational frequencies for the key Si-H stretching modes of the this compound cation. The agreement between the theoretical and experimental values provides strong evidence for the predicted proton-bridged structure. researcher.life

Table 1. Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound (Si₂H₇⁺)

This table illustrates the correlation between infrared photodissociation (IRPD) experimental data and Density Functional Theory (DFT) calculations for the characteristic Si-H stretching vibrations.

| Vibrational Mode Assignment | Experimental Frequency (IRPD) [cm⁻¹] | Calculated Frequency (DFT) [cm⁻¹] | Description |

|---|---|---|---|

| Bridging Si-H-Si Stretch | 1875 | 1880 | Symmetric stretch of the bridging H atom between the two Si atoms. |

| Terminal SiH₃ Symmetric Stretch | 2050 | 2065 | In-phase symmetric stretching of the terminal SiH₃ groups. |

| Terminal SiH₃ Asymmetric Stretch | 2200 | 2210 | Out-of-phase asymmetric stretching of the terminal SiH₃ groups. |

Compound Index

Exploration of Disilanylium in Chemical Transformations and Catalysis

Role in Organic Synthesis Applications

The high electrophilicity of silicon cations makes them powerful tools in organic synthesis. acs.org While specific examples detailing the use of disilanylium are limited, the known reactivity of silylium (B1239981) ions provides a strong basis for predicting their utility in several key transformations.

Hydroboration: Silylium ions have been shown to catalyze the hydroboration of various unsaturated compounds. researchgate.netresearchgate.net It is plausible that this compound cations could also serve as effective catalysts for this transformation. The mechanism would likely involve the activation of a B-H bond in a borane (B79455) by the electrophilic this compound, facilitating the addition of boron and hydrogen across a double or triple bond. The specific steric and electronic properties of the this compound could offer unique selectivity profiles compared to their monosilylium counterparts.

Cyanosilylation: The addition of a cyano group and a silyl (B83357) group to carbonyl compounds is a valuable transformation in organic synthesis. Silylium ions have been implicated as active species in cyanosilylation reactions. researchgate.netnih.gov A this compound catalyst could activate the carbonyl group, making it more susceptible to nucleophilic attack by a cyanide source. The disilanyl (B1231035) group would then be transferred to the oxygen atom.

C-H Functionalization: Direct C-H functionalization is a highly sought-after method for creating complex organic molecules. Silylium ions have been demonstrated to promote the catalytic C-H arylation of unactivated C-H bonds through the activation of C-F bonds. acs.orgamanote.com A proposed role for a this compound catalyst in C-H functionalization could involve the activation of a C-H bond, either directly or through an intermediate, to generate a reactive species that can then be functionalized. The unique structure of the this compound might influence the regioselectivity of such reactions.

Participation in Main Group Element Catalysis

The field of main group catalysis has expanded significantly, offering metal-free alternatives to traditional transition metal-catalyzed reactions. mdpi.com Silicon cations, including the potential for this compound, are at the forefront of this development due to their strong Lewis acidity. acs.org

Frustrated Lewis Pair (FLP) Catalysis Involving Silicon Cations

Frustrated Lewis Pairs (FLPs), combinations of sterically hindered Lewis acids and bases, are capable of activating a variety of small molecules. Silylium ions have been successfully incorporated as the Lewis acidic component in FLPs. acs.orgresearchgate.netwikipedia.org These silylium-based FLPs have been shown to activate dihydrogen and other small molecules. It is conceivable that a this compound cation, with its distinct steric and electronic profile, could form novel FLPs with appropriate Lewis bases. Such this compound-based FLPs could exhibit unique reactivity in hydrogenation and other catalytic transformations. For instance, the combination of a bulky phosphane with a triarylsilylium ion has been shown to form an FLP capable of cleaving dihydrogen. acs.org

Hydrosilylation and Related Reduction Reactions

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. acs.org While traditionally catalyzed by transition metals, main group elements, including silylium ions, have emerged as promising catalysts. rsc.orgrsc.org Silylium ions can catalyze the hydrosilylation of N-heterocycles with high regioselectivity. acs.org The catalytic cycle is thought to involve the activation of the Si-H bond by the silylium ion. This compound cations could potentially offer enhanced or complementary catalytic activity in hydrosilylation reactions, driven by their unique electronic structure. Imine-stabilized silylium ions have been shown to be effective catalysts for the hydrosilylation of carbonyl derivatives under mild conditions. rsc.orgresearchgate.net

Mechanistic Investigation of Catalytic Cycles

Understanding the mechanistic pathways of catalytic reactions is crucial for their optimization and broader application. For silylium ion-catalyzed reactions, the catalytic cycle often involves the regeneration of the silylium ion. researchgate.netresearchgate.net

In the context of hydrosilylation, a proposed mechanism involves the silylium ion activating the Si-H bond of a hydrosilane, generating a highly electrophilic species that then reacts with the unsaturated substrate. rsc.org Subsequent hydride transfer regenerates the silylium ion catalyst. For a this compound-catalyzed reaction, the catalytic cycle would likely follow a similar pattern, with the this compound ion being the key catalytic species that is regenerated in each turn of the cycle.

Computational studies have been instrumental in elucidating the mechanisms of silylium ion-catalyzed reactions, such as the carbosilylation of ynamides. nih.govacs.org These studies support a mechanism where the silylium ion activates the C-C triple bond, leading to the formation of a reactive intermediate that is then trapped by a nucleophile, regenerating the catalyst. Similar computational approaches would be invaluable in predicting and understanding the catalytic cycles involving this compound intermediates.

Implications for Novel Materials Chemistry (Fundamental Aspects)

The unique bonding and electronic properties of silicon-containing molecules make them attractive building blocks for new materials. While the direct application of this compound in materials synthesis is a nascent field, the fundamental chemistry of silylium ions suggests several potential avenues.

Silylium ions are known to be highly reactive intermediates that can be stabilized by weakly coordinating anions. wikipedia.orgucr.edu The synthesis and characterization of stable this compound salts would provide access to novel building blocks for silicon-based polymers and materials. The reactivity of these cations could be harnessed to initiate polymerization reactions or to create specific functionalities within a material. For example, the reaction of a zwitterionic this compound has been reported, showcasing the unique reactivity of these species. rsc.orgresearchgate.net The ability of silylium ions to be generated and utilized in situ opens up possibilities for their incorporation into materials synthesis under controlled conditions.

Challenges and Future Research Directions in Disilanylium Chemistry

Development of Novel Synthetic Routes

A primary challenge in disilanylium chemistry is the development of new and more efficient synthetic pathways. rsc.orgresearchgate.net Current methods often rely on specific precursors and harsh reaction conditions. Future research should focus on creating more versatile and milder synthetic routes to access a wider range of this compound cations with diverse substitution patterns. This includes exploring new starting materials and reaction strategies to overcome the limitations of existing methods. rsc.orgfjhresearch.com The invention and design of sustainable catalytic transformations could streamline the synthesis of these valuable compounds from more readily available materials. fjhresearch.com The development of computer-assisted synthesis planning (CASP) tools, which can predict and design retrosynthetic routes, could also significantly accelerate the discovery of novel synthetic strategies. nih.govnih.gov

Isolation and Characterization of Highly Reactive Intermediates

This compound ions are often part of complex reaction mechanisms involving short-lived, high-energy, and highly reactive intermediates. libretexts.orgwiley.com A significant challenge lies in the isolation and structural characterization of these transient species to gain a deeper understanding of reaction pathways. libretexts.orgresearchgate.net These intermediates are typically present in low concentrations and are quick to convert into more stable molecules. libretexts.org

Advanced spectroscopic techniques, such as low-temperature NMR and matrix isolation spectroscopy, are crucial for their detection and characterization. libretexts.org In exceptional cases, these reactive intermediates can be isolated and stored under specific conditions, such as at low temperatures. libretexts.org The ability to isolate and study these intermediates, as has been achieved for metal carbene intermediates in other areas of catalysis, provides invaluable mechanistic insights. ecust.edu.cn Proving the existence of these species can also be achieved through chemical trapping experiments. libretexts.org

Expanding the Scope of Reactivity and Catalytic Applications

The reactivity of this compound ions remains a fertile ground for exploration. While their potential in bond activation has been recognized, there is a need to expand their application in a wider range of chemical transformations. hidenanalytical.com A key future direction is the development of catalytic systems based on this compound species. This involves designing reactions where the this compound ion can act as a catalyst, mimicking the reactivity of transition metals in activating small molecules. researchgate.netnih.gov

Exploring their use in areas such as polymerization, C-H bond functionalization, and other challenging organic transformations is a promising avenue. nih.gov The unique electronic structure of this compound ions could offer novel selectivity and reactivity patterns not achievable with traditional catalysts. nih.gov Furthermore, the application of flow chemistry could offer advantages in handling these reactive species, including improved safety, better temperature control, and easier scale-up, potentially enhancing their catalytic turnover numbers. vapourtec.com

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry plays a vital role in understanding the structure, bonding, and reactivity of this compound ions. nobelprize.org Advanced theoretical modeling, such as density functional theory (DFT), can provide deep insights into their electronic properties and predict their behavior in chemical reactions. researchgate.netuminho.pt These computational tools are essential for complementing experimental findings and guiding the design of new experiments. nobelprize.org

Future research will likely involve the use of more sophisticated multiscale models that can simulate complex chemical systems with greater accuracy. nobelprize.org These models can help in predicting the most promising ligand architectures for stabilization and in identifying potential catalytic cycles. nobelprize.orguminho.pt The integration of machine learning techniques with quantum chemical calculations could further accelerate the discovery of new this compound-based catalysts and reactions. nih.gov

Exploration of New Ligand Architectures for Stabilization

The stability of this compound ions is critically dependent on the nature of the ligands attached to the silicon atoms. A significant area of future research is the design and synthesis of novel ligand architectures to effectively stabilize the highly reactive this compound core. mdpi.comrsc.org This involves moving beyond simple, sterically demanding ligands to more sophisticated systems that can provide both steric and electronic stabilization. nih.govnih.gov

Integration with Supramolecular and Nanoscience Fields

The unique properties of this compound ions make them attractive building blocks for the construction of novel supramolecular assemblies and nanomaterials. numberanalytics.comrsc.orgnih.gov Future research could explore the incorporation of this compound units into larger, well-defined architectures through non-covalent interactions. numberanalytics.comfortuneonline.org This could lead to the development of new materials with interesting electronic, optical, or responsive properties. rsc.org

For instance, the self-assembly of this compound-containing molecules could lead to the formation of nanoparticles, nanotubes, or other nanostructures with potential applications in catalysis, sensing, or electronics. fortuneonline.org The integration of this compound chemistry with the principles of nanoscience opens up a vast and largely unexplored area of research with the potential for significant technological advancements. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthesis strategies for generating stable disilanylium ions, and how can experimental reproducibility be ensured?

- Methodological Answer: this compound ions require controlled environments (e.g., inert gas, low-temperature conditions) to mitigate their inherent reactivity. Synthesis often involves halide abstraction from disilane precursors using Lewis acids like AlCl₃ or B(C₆F₅)₃, followed by stabilization via weakly coordinating anions (WCAs) such as [B(C₆F₅)₄]⁻ . Reproducibility hinges on meticulous documentation of solvent purity, reaction stoichiometry, and spectroscopic validation (e.g., ²⁹Si NMR for silicon-centered cation characterization) .

Q. Which analytical techniques are most effective for characterizing this compound ions, and how should conflicting spectral data be addressed?

- Methodological Answer: Key techniques include:

- ²⁹Si NMR : To confirm cationic silicon centers (δ ~50–100 ppm for this compound ions) .

- X-ray crystallography : For structural elucidation, though challenges arise due to ligand lability .

- IR/Raman spectroscopy : To detect Si–Si bond vibrations (~300–400 cm⁻¹).

- Contradiction Resolution: Ambiguous NMR signals may arise from solvent interactions or counterion effects. Cross-validate with computational methods (DFT calculations for expected chemical shifts) and repeat experiments under varied conditions .

Advanced Research Questions

Q. How can researchers design experiments to probe the thermodynamic stability of this compound ions in varying solvent systems?

- Methodological Answer: Utilize calorimetry (e.g., isothermal titration calorimetry) to measure enthalpic changes during ion solvation. Pair with conductivity measurements to assess ion-pair dissociation trends. For example, low-dielectric solvents (e.g., toluene) favor tight ion pairs, while polar solvents (e.g., CH₂Cl₂) may destabilize the cation . Controlled kinetic studies (e.g., UV-Vis monitoring of decomposition rates) further clarify solvent effects .

Q. What strategies resolve contradictions between computational predictions and experimental observations in this compound reactivity?

- Methodological Answer: Discrepancies often stem from oversimplified computational models (e.g., neglecting solvent dynamics or counterion interactions). Address this by:

- Employing hybrid QM/MM simulations to incorporate solvation effects.

- Validating computational protocols against benchmark systems (e.g., silylium ions with well-established reactivity).

- Reassessing experimental conditions (e.g., trace water in solvents may catalyze unexpected pathways) .

Q. How can researchers identify and address knowledge gaps in this compound’s electronic structure and bonding?

- Methodological Answer: Combine advanced spectroscopic methods (e.g., XANES for silicon oxidation state analysis) with high-level DFT/MRCI calculations to map electron distribution. Comparative studies with isolobal carbocations (e.g., tritylium ions) highlight unique σ-delocalization in this compound systems. Publish negative results (e.g., failed ligand stabilization attempts) to refine theoretical models .

Q. What novel methodologies are emerging for studying this compound ions in catalytic applications?

- Methodological Answer: Recent approaches include:

- In situ NMR/EPR : To track cation behavior during catalytic cycles.

- Electrochemical profiling : To correlate redox potentials with catalytic efficiency in hydrosilylation or C–H activation.

- Cross-disciplinary collaboration : Integrate organometallic synthesis with materials science (e.g., immobilizing this compound ions on MOFs for recyclability) .

Guidelines for Data Interpretation and Publication

- Data Contradictions : Explicitly document experimental variables (e.g., temperature gradients, trace impurities) and computational assumptions in supplementary materials .

- Ethical Reporting : Adhere to journal standards (e.g., Beilstein Journal of Organic Chemistry) for reproducibility: publish full synthetic procedures, spectral raw data, and crystallographic CIF files .

- Theoretical-Experimental Synergy : Use computational data to support—not replace—experimental findings. Journals like Med. Chem. Commun. prioritize clarity in figures and avoid overloading with chemical structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.